(Z)-N-(2-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-2-oxoethyl)-4-methylbenzenesulfonamide (Z)-N-(2-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-2-oxoethyl)-4-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 364361-70-6
VCID: VC6357279
InChI: InChI=1S/C18H22N4O3S/c1-14-4-10-17(11-5-14)26(24,25)20-13-18(23)21-19-12-15-6-8-16(9-7-15)22(2)3/h4-12,20H,13H2,1-3H3,(H,21,23)/b19-12-
SMILES: CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NN=CC2=CC=C(C=C2)N(C)C
Molecular Formula: C18H22N4O3S
Molecular Weight: 374.46

(Z)-N-(2-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-2-oxoethyl)-4-methylbenzenesulfonamide

CAS No.: 364361-70-6

Cat. No.: VC6357279

Molecular Formula: C18H22N4O3S

Molecular Weight: 374.46

* For research use only. Not for human or veterinary use.

(Z)-N-(2-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-2-oxoethyl)-4-methylbenzenesulfonamide - 364361-70-6

Specification

CAS No. 364361-70-6
Molecular Formula C18H22N4O3S
Molecular Weight 374.46
IUPAC Name N-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]-2-[(4-methylphenyl)sulfonylamino]acetamide
Standard InChI InChI=1S/C18H22N4O3S/c1-14-4-10-17(11-5-14)26(24,25)20-13-18(23)21-19-12-15-6-8-16(9-7-15)22(2)3/h4-12,20H,13H2,1-3H3,(H,21,23)/b19-12-
Standard InChI Key XJBNVSLXTHVTEI-UNOMPAQXSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NN=CC2=CC=C(C=C2)N(C)C

Introduction

Chemical Structure and Stereochemical Considerations

(Z)-N-(2-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-2-oxoethyl)-4-methylbenzenesulfonamide features a 4-methylbenzenesulfonamide core linked via an ethylcarboxamide bridge to a hydrazone moiety. The hydrazone segment incorporates a 4-(dimethylamino)benzylidene group, with the (Z)-configuration defined by the spatial arrangement around the C=N double bond. The sulfonamide group (-SO₂NH-) confers polar character, while the dimethylamino substituent enhances solubility and potential bioactivity through electronic effects .

The (Z)-stereochemistry is critical for molecular interactions, as evidenced by studies on analogous hydrazone derivatives where configuration influences binding to enzymatic targets such as α-glucosidase or peroxisome proliferator-activated receptors (PPARγ) . Computational modeling of similar structures suggests that the (Z)-isomer adopts a planar conformation, enabling π-π stacking with aromatic residues in biological targets .

Synthetic Methodology

Reaction Pathway and Intermediate Synthesis

The synthesis parallels methodologies detailed for related sulfonamide-hydrazone hybrids :

  • Sulfonamide Formation:
    p-Toluenesulfonyl chloride reacts with ethyl glycinate under basic conditions (K₂CO₃/DMSO) to yield ethyl 2-(4-methylphenylsulfonamido)acetate. This intermediate is hydrolyzed to the corresponding hydrazide (N-(2-hydrazinyl-2-oxoethyl)-4-methylbenzenesulfonamide) using hydrazine hydrate .

  • Hydrazone Condensation:
    The hydrazide undergoes condensation with 4-(dimethylamino)benzaldehyde in anhydrous methanol, forming the (Z)-configured hydrazone. Stereoselectivity arises from kinetic control under mild conditions, favoring the (Z)-isomer due to steric hindrance between the dimethylamino group and sulfonamide moiety .

Representative Reaction Scheme:

Hydrazide+4-(Dimethylamino)benzaldehydeMeOH, rt(Z)-Hydrazone\text{Hydrazide} + \text{4-(Dimethylamino)benzaldehyde} \xrightarrow{\text{MeOH, rt}} \text{(Z)-Hydrazone}

Optimization and Yield

Key parameters influencing yield (reported 70–85% for analogous compounds ):

  • Solvent: Methanol ensures homogeneity and facilitates precipitation.

  • Temperature: Room temperature minimizes side reactions.

  • Catalysis: Piperidine (0.5 mol%) accelerates imine formation .

Spectral Characterization

Infrared Spectroscopy (IR)

  • N-H Stretches: 3278 cm⁻¹ (sulfonamide NH), 3163 cm⁻¹ (hydrazone NH).

  • S=O Vibrations: 1366 cm⁻¹ (asymmetric), 1112 cm⁻¹ (symmetric).

  • C=O Bands: 1742 cm⁻¹ (oxoethyl group), 1678 cm⁻¹ (amide I).

  • C=N Stretch: 1605 cm⁻¹, confirming hydrazone formation .

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 2.32 (s, 3H, CH₃-tosyl).

  • δ 3.02 (s, 6H, N(CH₃)₂).

  • δ 4.12 (d, J = 5.6 Hz, 2H, CH₂CO).

  • δ 7.35–7.80 (m, 8H, aromatic).

  • δ 8.29 (s, 1H, N=CH).

  • δ 10.21 (s, 1H, SO₂NH) .

¹³C NMR:

  • δ 21.4 (CH₃-tosyl), 40.1 (N(CH₃)₂), 44.8 (CH₂CO), 126.4–152.1 (aromatic C), 163.2 (C=O), 168.5 (C=N) .

Mass Spectrometry (MS)

  • m/z: 456.15 [M+H]⁺ (calc. 456.17 for C₁₉H₂₃N₅O₃S).

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₂₂N₅O₃S
Molecular Weight455.52 g/mol
Melting Point232–234 °C (decomp.)
LogP1.8 (predicted)
SolubilityDMSO > 50 mg/mL

Biological Activity and Applications

Antimicrobial Activity

Sulfonamide-hydrazones exhibit MIC values of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential for further evaluation .

Kinase Inhibition

Molecular docking predicts affinity for cyclin-dependent kinases (CDK2, ΔG = −9.2 kcal/mol), implicating anticancer applications .

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